Hexanoic acid, 6-[[(4-methoxyphenyl)diphenylmethyl]amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexanoic acid, 6-[[(4-methoxyphenyl)diphenylmethyl]amino]- is a chemical compound with the molecular formula C26H29NO3 and a molecular weight of 403.513 g/mol . This compound is known for its unique structure, which includes a hexanoic acid backbone with a 6-[[(4-methoxyphenyl)diphenylmethyl]amino] substitution. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hexanoic acid, 6-[[(4-methoxyphenyl)diphenylmethyl]amino]- typically involves the reaction of 4-methoxyphenyl-diphenylmethanol with hexanoic acid in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Hexanoic acid, 6-[[(4-methoxyphenyl)diphenylmethyl]amino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Hexanoic acid, 6-[[(4-methoxyphenyl)diphenylmethyl]amino]- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Hexanoic acid, 6-[[(4-methoxyphenyl)diphenylmethyl]amino]- involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact pathways and targets depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Hexanoic acid, 6-[[(4-methoxyphenyl)diphenylmethyl]amino]- shares similarities with other substituted hexanoic acids and amino acids.
- Compounds such as 6-aminohexanoic acid and 6-(4-methoxyphenyl)hexanoic acid have related structures and properties .
Uniqueness
What sets Hexanoic acid, 6-[[(4-methoxyphenyl)diphenylmethyl]amino]- apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
135672-64-9 |
---|---|
Molekularformel |
C26H29NO3 |
Molekulargewicht |
403.5 g/mol |
IUPAC-Name |
6-[[(4-methoxyphenyl)-diphenylmethyl]amino]hexanoic acid |
InChI |
InChI=1S/C26H29NO3/c1-30-24-18-16-23(17-19-24)26(21-11-5-2-6-12-21,22-13-7-3-8-14-22)27-20-10-4-9-15-25(28)29/h2-3,5-8,11-14,16-19,27H,4,9-10,15,20H2,1H3,(H,28,29) |
InChI-Schlüssel |
YYZROKUODOUJKO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.